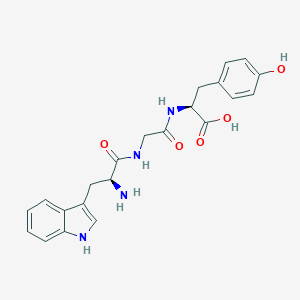

H-Trp-Gly-Tyr-OH

Vue d'ensemble

Description

H-Trp-Gly-Tyr-OH is a model peptide used for studies of charge transfer in peptides by iodine oxidation . It is a single substance with the chemical formula C22H24N4O5 . The compound is used for research and development purposes .

Synthesis Analysis

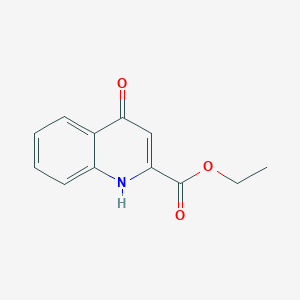

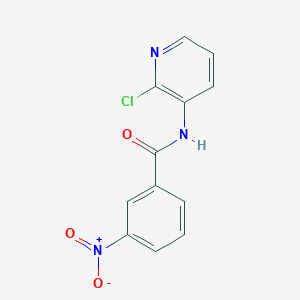

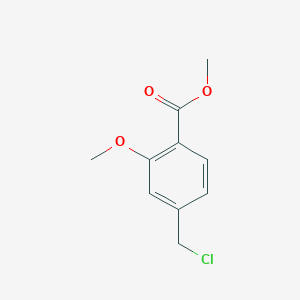

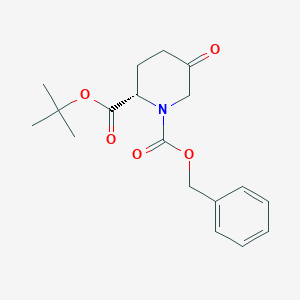

The synthesis of unnatural peptides, such as H-Trp-Gly-Tyr-OH, can be achieved through various methods. One approach involves cobalt-catalyzed diastereoselective umpolung hydrogenation, which demonstrates good tolerance toward various functional groups, amino acid sequences, and peptide lengths . Another method uses the Miyaura borylation and Suzuki coupling methodology .Molecular Structure Analysis

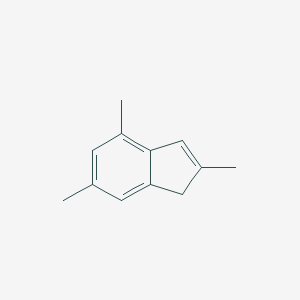

The molecular structure of H-Trp-Gly-Tyr-OH is complex due to the presence of the tryptophan (Trp) residue. Trp is the largest of all twenty amino acids in the translational toolbox. Its side chain is indole, which is aromatic with a binuclear ring structure .Chemical Reactions Analysis

The oxidation of tryptophan (Trp) residues, such as those in H-Trp-Gly-Tyr-OH, is a complex process involving free radical intermediates and short chain reactions . The reactivity of Trp towards peroxyl radicals should be strongly affected by its inclusion in peptides and proteins .Physical And Chemical Properties Analysis

H-Trp-Gly-Tyr-OH is a white powder that is soluble in DMSO . The electronic energy levels of cyclo(Gly-Phe), cyclo(Trp-Tyr), and cyclo(Trp-Trp) dipeptides are investigated with a joint experimental and theoretical approach .Applications De Recherche Scientifique

Photodynamic Therapy

H-Trp-Gly-Tyr-OH and related compounds show potential in photodynamic therapy (PDT). Dipeptide-modified hypocrellin B derivatives, including those with tyrosine and tryptophan groups, demonstrate improved efficiencies in generating radicals and binding to DNA, essential for effective PDT (Zeng et al., 2007).

Amino Acid Interaction Studies

The aromatic groups in amino acids like Phe, Tyr, and Trp are crucial for hydrogen bond formation, impacting protein structure. The strength of these interactions varies with the type of bond and the amino acid involved, which is significant for understanding protein folding and stability (Scheiner et al., 2002).

Peptide Bond Influence on Photo-Oxidation

The presence of a peptide bond in dipeptides like Tyr-Gly and Trp-Gly affects the kinetics of photo-oxidation. These interactions are crucial for understanding the photochemical behaviors of these peptides and their potential applications (Bertolotti et al., 1991).

Circular Dichroism Studies

Circular dichroism (CD) studies on co-oligopeptides containing aromatic amino acids and glycine provide insights into the conformational properties of these peptides. Such studies are important for understanding peptide structure and function (Rizzo et al., 1977).

Hydroxyl Radical Profiling

Studies on hydroxyl radical interactions with amino acids like Trp and Tyr can provide insights into protein-ligand interactions, essential for drug design and understanding protein function (Hambly & Gross, 2008).

Fluorescence Properties

Fluorescence properties of peptides containing Trp and Tyr are important for understanding peptide behavior under various conditions, which has implications in protein engineering and design (Wiget & Luisi, 1978).

Peptide Fragmentation Studies

Investigating the fragmentation of Trp under low-energy electron impact provides insights into the molecular processes involved in radiation interactions with biological systems, relevant in radiation therapy and biology (Abdoul-Carime et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c23-17(10-14-11-24-18-4-2-1-3-16(14)18)21(29)25-12-20(28)26-19(22(30)31)9-13-5-7-15(27)8-6-13/h1-8,11,17,19,24,27H,9-10,12,23H2,(H,25,29)(H,26,28)(H,30,31)/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHUFSCKCBQKJW-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436268 | |

| Record name | (2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Trp-Gly-Tyr-OH | |

CAS RN |

15035-24-2 | |

| Record name | (2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

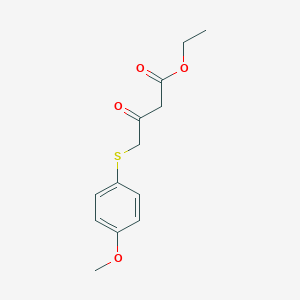

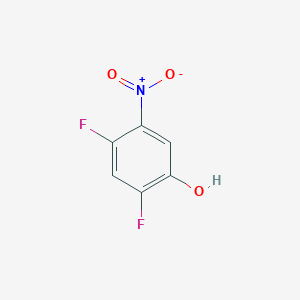

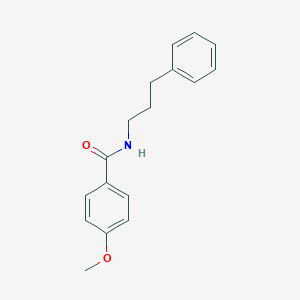

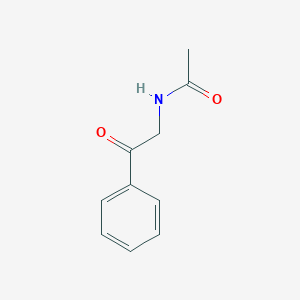

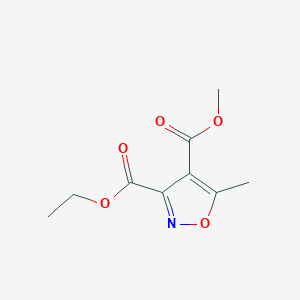

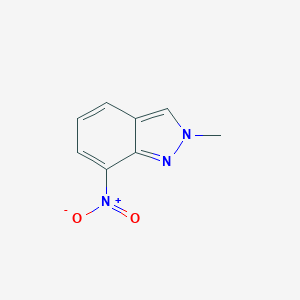

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)

![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)

![(2S)-2-Amino-2-[(3S)-oxolan-3-yl]acetic acid](/img/structure/B174639.png)